Methyl3-carbamoylnaphthalene-1-carboxylate
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Overview
Description
Methyl3-carbamoylnaphthalene-1-carboxylate is a chemical compound with the molecular formula C13H11NO3 and a molecular weight of 229.23 g/mol It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both carbamoyl and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of acidic or basic catalysts to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for Methyl3-carbamoylnaphthalene-1-carboxylate may involve large-scale esterification reactions using continuous flow reactors to ensure efficient production. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl3-carbamoylnaphthalene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene-1,3-dicarboxylic acid derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
The major products formed from these reactions include various naphthalene derivatives with modified functional groups, which can be further utilized in different chemical processes.
Scientific Research Applications
Methyl3-carbamoylnaphthalene-1-carboxylate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl3-carbamoylnaphthalene-1-carboxylate involves its interaction with specific molecular targets and pathways. The carbamoyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the naphthalene ring can interact with hydrophobic regions of proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
Naphthalene-1-carboxylic acid: A precursor in the synthesis of Methyl3-carbamoylnaphthalene-1-carboxylate.
Methyl naphthalene-1-carboxylate: Lacks the carbamoyl group but shares the ester functionality.
Carbamoylnaphthalene derivatives: Compounds with similar carbamoyl groups but different substitution patterns on the naphthalene ring.
Uniqueness
Its dual functionality allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C13H11NO3 |
---|---|
Molecular Weight |
229.23 g/mol |
IUPAC Name |
methyl 3-carbamoylnaphthalene-1-carboxylate |
InChI |
InChI=1S/C13H11NO3/c1-17-13(16)11-7-9(12(14)15)6-8-4-2-3-5-10(8)11/h2-7H,1H3,(H2,14,15) |
InChI Key |
CUNOPPIPEIPEIL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC2=CC=CC=C21)C(=O)N |
Origin of Product |
United States |
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